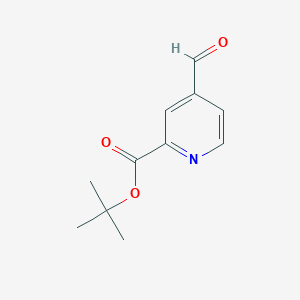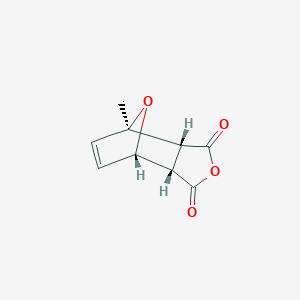
4-(Bromomethyl)-3-(trifluoromethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-(trifluoromethyl)isoxazole is a chemical compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to an isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)isoxazole typically involves the reaction of 3-(trifluoromethyl)isoxazole with a brominating agent. One common method is the bromination of 3-(trifluoromethyl)isoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
4-(Bromomethyl)-3-(trifluoromethyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-(trifluoromethyl)isoxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromomethyl group can act as a reactive site for further chemical modifications or interactions with biomolecules.
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)-3-(trifluoromethyl)isoxazole can be compared with other trifluoromethylated isoxazoles and bromomethylated heterocycles:
Similar Compounds: 3-(Trifluoromethyl)isoxazole, 4-(Bromomethyl)isoxazole, 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole.
Uniqueness: The presence of both bromomethyl and trifluoromethyl groups in the same molecule imparts unique reactivity and properties, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
493019-56-0 |
|---|---|
Formule moléculaire |
C5H3BrF3NO |
Poids moléculaire |
229.98 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3BrF3NO/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2 |
Clé InChI |
UUQPRFQJRNBGLD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NO1)C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)

![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)

![ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B15331094.png)
![5-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B15331095.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide](/img/structure/B15331102.png)

![8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331111.png)



